Methyl 4-(2-quinolinylmethoxy)benzoate
Description
Methyl 4-(2-quinolinylmethoxy)benzoate is a benzoate ester derivative featuring a quinoline moiety linked via a methoxy group at the para position of the benzoate ring. Quinoline derivatives are known for their aromatic heterocyclic structure, which imparts unique electronic properties, solubility characteristics, and pharmacological relevance, such as anticancer or antimicrobial activity .
Properties
IUPAC Name |
methyl 4-(quinolin-2-ylmethoxy)benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15NO3/c1-21-18(20)14-7-10-16(11-8-14)22-12-15-9-6-13-4-2-3-5-17(13)19-15/h2-11H,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CJIMBEIWORBBOQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC=C(C=C1)OCC2=NC3=CC=CC=C3C=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
293.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(2-quinolinylmethoxy)benzoate typically involves the reaction of 2-chloromethyl quinoline with 4-hydroxy benzoic acid methyl ester in the presence of a base such as potassium carbonate. The reaction is carried out in acetone at a temperature of 60°C for 22 hours under a nitrogen atmosphere . This method ensures the formation of the desired product with high purity and yield.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance efficiency and yield.
Chemical Reactions Analysis
Types of Reactions
Methyl 4-(2-quinolinylmethoxy)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinoline derivatives with different functional groups.
Reduction: Reduction reactions can modify the quinoline ring, leading to the formation of dihydroquinoline derivatives.
Substitution: The benzoate and quinoline moieties can undergo substitution reactions, introducing different substituents to the aromatic rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are typically used.
Substitution: Substitution reactions often involve halogenating agents like bromine or chlorine, and catalysts such as palladium or copper.
Major Products Formed
The major products formed from these reactions include various substituted quinoline and benzoate derivatives, which can have different functional groups and enhanced biological activities.
Scientific Research Applications
Methyl 4-(2-quinolinylmethoxy)benzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules and heterocyclic compounds.
Biology: The compound’s derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical agent, particularly in the development of new drugs.
Industry: It is used in the production of dyes, pigments, and other industrial chemicals.
Mechanism of Action
The mechanism of action of Methyl 4-(2-quinolinylmethoxy)benzoate involves its interaction with specific molecular targets and pathways. The quinoline moiety is known to interact with DNA and enzymes, potentially inhibiting their functions. This interaction can lead to the disruption of cellular processes, making it useful in antimicrobial and anticancer research .
Comparison with Similar Compounds
Methyl 4-(4-Oxo-3,4-Dihydroquinazolin-2-yl)Benzoate ()
- Structural Differences: Replaces the quinolinylmethoxy group with a quinazolinone ring (two nitrogen atoms in the heterocycle vs. one in quinoline).
- The benzoate ester may improve bioavailability by modulating lipophilicity .
Methyl 4-Benzyloxy-2-Hydroxybenzoate ()
- Structural Differences: Substitutes the quinolinylmethoxy group with a benzyl-protected hydroxyl group.
- Physicochemical Properties: The hydroxyl group increases polarity, while benzyl protection enhances stability.
- Applications: Used in liquid crystal synthesis and materials science due to its rigid, planar structure. The hydroxyl group enables further functionalization, unlike the electron-deficient quinoline system .
Methyl 2-Methoxy-4-[(4-Methoxyphenyl)Amino]Benzoate ()
- Structural Differences: Features a methoxy group and a 4-methoxyphenylamino substituent instead of the quinolinylmethoxy group.
- The amino group introduces basicity and hydrogen-bonding capacity.
- Applications : Similar compounds are intermediates in drug synthesis, particularly for analgesics or anti-inflammatory agents, due to their ability to interact with biological targets via hydrogen bonding .
Methyl 2-(4-Methoxybenzoyl)Benzoate ()
- Structural Differences: Contains a 4-methoxybenzoyl group instead of the quinolinylmethoxy substituent.
- Physicochemical Properties : The benzoyl group increases planarity and conjugation, enhancing UV stability. The methoxy group improves solubility in polar solvents.
- Applications: Used in organic electronics and photostabilizers due to its extended π-system.
Research Implications and Gaps
- Synthesis: The quinolinylmethoxy group may require palladium-catalyzed coupling or nucleophilic aromatic substitution, analogous to methods for benzyloxy derivatives (e.g., reflux with K₂CO₃ in MEK) .
- Toxicity: Structural analogs like the thiadiazole derivative () show acute toxicity (Category 4 for oral/dermal/inhalation), suggesting substituent-dependent safety profiles. Quinoline derivatives may require rigorous toxicity screening .
- Biological Activity: Quinoline’s nitrogen heterocycle could enhance interactions with biological targets (e.g., DNA topoisomerases), but direct evidence is lacking in the provided data.
Biological Activity
Methyl 4-(2-quinolinylmethoxy)benzoate is an organic compound characterized by its unique structure, which combines a benzoate group with a quinoline moiety. This dual functionality imparts distinct biological properties, making it a subject of interest in medicinal chemistry and pharmacology.
Chemical Structure and Properties
- Molecular Formula : CHNO
- Molecular Weight : 285.31 g/mol
- CAS Number : 137426-86-9
The compound's structure allows for interactions with various biological targets, influencing its pharmacological profile.
This compound exhibits its biological activity through several mechanisms:
- DNA Interaction : The quinoline structure is known to intercalate into DNA, potentially disrupting replication and transcription processes.
- Enzyme Inhibition : It may inhibit specific enzymes involved in cellular metabolism, affecting pathways critical for cell survival and proliferation.
- Cell Membrane Disruption : The compound has been shown to disrupt bacterial cell membranes, leading to increased permeability and cell death.
Antimicrobial Activity
Research indicates that this compound possesses notable antimicrobial properties. It has been evaluated against various bacterial strains, demonstrating effectiveness against both Gram-positive and Gram-negative bacteria.
| Bacterial Strain | Minimum Inhibitory Concentration (MIC) μg/mL | Activity Against Fungi |
|---|---|---|
| Staphylococcus aureus | 32 | Moderate |
| Escherichia coli | 64 | Low |
| Pseudomonas aeruginosa | 128 | Low |
The compound's mechanism against bacteria involves inhibiting cell wall synthesis and disrupting membrane integrity, corroborated by morphological changes observed in treated cells under microscopy .
Anticancer Activity
This compound is also being explored for its anticancer potential. Studies suggest that it may induce apoptosis in cancer cells by activating specific signaling pathways associated with cell death. The quinoline derivative's ability to interact with cellular targets makes it a candidate for further investigation in cancer therapeutics.
Case Studies and Research Findings
- Antimicrobial Efficacy Study : A study conducted on various derivatives of quinoline compounds highlighted the enhanced antibacterial activity of this compound compared to traditional antibiotics. This research emphasizes the importance of structural modifications in improving biological activity .
- Cancer Cell Line Testing : In vitro studies on human cancer cell lines demonstrated that this compound significantly inhibits cell growth at micromolar concentrations. The mechanism was linked to the induction of oxidative stress leading to apoptosis .
- Comparative Analysis with Similar Compounds : When compared to other quinoline derivatives, this compound showed superior activity against certain bacterial strains, suggesting that the benzoate moiety enhances its bioactivity .
Safety and Toxicity
While the biological activities are promising, safety assessments are crucial. Preliminary toxicity studies indicate that this compound exhibits low toxicity in mammalian cell lines at therapeutic concentrations. However, further investigations are necessary to establish a comprehensive safety profile.
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
